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molecular formula C13H11N3O3 B073396 2-[(o-Nitrophenyl)azo]-p-cresol CAS No. 1435-71-8

2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No. B073396
M. Wt: 257.24 g/mol
InChI Key: DRPPFIRCBMBJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041044

Procedure details

When in Example 13, the 2'-hydroxy-5'-methyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-butyl-2-nitroazobenzene, the reduction reaction went rapidly to yield the product 2-(2-hydroxy-5-tert-butylphenyl)-2H-benzotriazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2'-hydroxy-5'-tert-butyl-2-nitroazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CC(C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:23][C:22]=1[N:31]=[N:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[N+:39]([O-])=O>>[OH:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:23][C:22]=1[N:31]1[N:39]=[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]2=[N:32]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2'-hydroxy-5'-tert-butyl-2-nitroazobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reduction reaction

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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